The compound 8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione, with a CAS number of 847407-82-3, is a complex organic molecule belonging to the purine class of compounds. Its molecular formula is , and it has a molecular weight of approximately 467.0 g/mol. This compound is characterized by the presence of a piperazine moiety and is notable for its potential pharmacological applications.
This compound is classified under purines, which are nitrogen-containing compounds that play critical roles in biochemistry, particularly in the structure of nucleic acids. It can be sourced from various chemical suppliers, including Sigma-Aldrich and ChemSrc, where it is often listed for research purposes.
The synthesis of 8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multi-step organic reactions. Key steps may include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The structure of 8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione can be represented in various formats including SMILES and InChI:
Clc1ccc(cc1)C(N2CCN(Cc3cccc(CN4CCN(CC4)C(c5ccccc5)c6ccc(Cl)cc6)c3)CC2)c7ccccc7This notation encapsulates the arrangement of atoms within the molecule, highlighting its complexity.
The compound may undergo various chemical reactions typical for purines and piperazines:
Understanding these reactions is crucial for developing synthetic routes or modifying the compound for specific applications.
The mechanism of action for compounds like 8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione typically involves interactions with biological targets such as receptors or enzymes.
Quantitative data regarding affinity and efficacy would typically be derived from pharmacological studies.
While specific physical properties such as melting point or boiling point are not always available for this compound, general properties can include:
| Property | Value |
|---|---|
| Density | N/A |
| Solubility | Variable (depends on solvent) |
| Stability | Stable under standard laboratory conditions |
Chemical properties such as reactivity with acids or bases must also be considered during handling.
8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione has potential applications in various fields:
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2